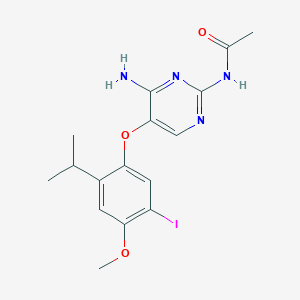

RO-41

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H19IN4O3 |

|---|---|

Molecular Weight |

442.25 g/mol |

IUPAC Name |

N-[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]acetamide |

InChI |

InChI=1S/C16H19IN4O3/c1-8(2)10-5-13(23-4)11(17)6-12(10)24-14-7-19-16(20-9(3)22)21-15(14)18/h5-8H,1-4H3,(H3,18,19,20,21,22) |

InChI Key |

YLCVTWRBGAUCPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(=O)C)I)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ro 41-0960: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent, selective, and reversible synthetic inhibitor of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic pathways of catecholamines and catechol estrogens.[1][2] This technical guide provides a comprehensive analysis of the pharmacological profile of Ro 41-0960, detailing its core mechanism of action, quantitative pharmacological data, effects in various experimental models, and detailed experimental methodologies. By directly binding to the catalytic site of COMT, Ro 41-0960 prevents the methylation of substrates such as L-DOPA, dopamine (B1211576), and catechol estrogens, leading to significant alterations in their metabolic pathways.[2] This modulation of endogenous compound levels underlies its therapeutic potential and applications in conditions like Parkinson's disease and uterine fibroids.[2]

Core Mechanism of Action: COMT Inhibition

The primary pharmacological effect of Ro 41-0960 is the inhibition of the enzyme catechol-O-methyltransferase (COMT).[1][3] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of its catechol substrates.[2][4] This O-methylation is a crucial step in the inactivation and degradation of catecholamines (e.g., dopamine, norepinephrine (B1679862), epinephrine) and catechol estrogens.[4][5]

Ro 41-0960 acts as a competitive inhibitor by binding to the active site of COMT, thereby blocking the binding of both the catechol substrate and the methyl donor, SAM.[4][6] This inhibition prevents the formation of O-methylated metabolites, leading to an accumulation of the primary catechol substrates.[2][5] For instance, in the context of dopamine metabolism, this leads to decreased formation of homovanillic acid (HVA).[5] In estrogen metabolism, it prevents the conversion of potentially toxic catechol estrogens, like 4-hydroxyestradiol (B23129) (4-OHE2), to their less active methoxy (B1213986) derivatives.[1][5]

Quantitative Pharmacological Data

The inhibitory potency and other pharmacological parameters of Ro 41-0960 have been characterized in various in vitro and in vivo systems.

Table 1: In Vitro Inhibitory Potency against COMT

| Parameter | Value | Species/System | Reference |

| IC50 | 0.6 nM | Human COMT | [7] |

| 5-42 nM | Human mammary tissue cytosol | [2][5][8] | |

| 12 ± 9 nM | Recombinant Human COMT | [7][8] | |

| 46.1 nM | Not specified | [2][5][8] | |

| EC50 | 23 ± 5 nM | CHO cells expressing NET (for [3H]-NE retention) | [2][7][9] |

| Ki | 2.9 nmol | Dog pancreas | [2] |

Table 2: In Vivo Efficacy

| Parameter | Value | Species/System | Effect | Reference |

| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [2] |

| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [2] |

Table 3: Off-Target Interactions

| Target | Parameter | Value | Assay | Comments | Reference |

| SERCA2a | EC50 | 22.98 µM | Ca²⁺ affinity in cardiac sarcoplasmic reticulum | Activation (increases Ca²⁺ affinity); specific to SERCA2a-PLB complex. Can be inhibitory at ≥25 µM. | [1][8][10][11] |

| Transthyretin (TTR) | Kd1 | 15 nM | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites. | [8] |

| Kd2 | 2000 nM | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites. | [8] | |

| Kd | 184.5 ± 26.5 nM | Isothermal Titration Calorimetry (ITC) | [12] |

Signaling and Metabolic Pathways

The primary consequence of COMT inhibition by Ro 41-0960 is the modulation of catecholamine and estrogen metabolic pathways.

Dopamine and L-DOPA Metabolism

In the context of Parkinson's disease, Ro 41-0960's effect on L-DOPA metabolism is of significant interest. By preventing the conversion of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[2] This leads to an increase in striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) levels.[1]

Estrogen Metabolism

Ro 41-0960 also significantly impacts the metabolism of estrogens. It inhibits the O-methylation of catechol estrogens, such as 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (4-OHE2), to their less active methoxy derivatives.[2] This leads to an accumulation of catechol estrogens, which can have implications for estrogen-dependent conditions.[2] For example, in MCF-7 breast cancer cells, COMT inhibition by Ro 41-0960 was shown to decrease the detoxification of 4-OHE2, leading to increased DNA damage.[1] Conversely, in the context of uterine fibroids, the accumulation of 2-OHE2, which has anti-estrogenic properties, is thought to contribute to tumor shrinkage.[2]

Experimental Protocols

In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol is adapted from methodologies used to determine COMT activity by measuring the formation of a methylated product from a catechol substrate.[2]

-

Objective: To determine the IC50 value of Ro 41-0960 for COMT inhibition.

-

Materials:

-

Recombinant human COMT

-

S-adenosyl-L-methionine (SAM)

-

3,4-dihydroxybenzoic acid (DHBA) as substrate

-

Ro 41-0960

-

Tris-HCl buffer (pH 7.4)

-

MgCl2

-

Dithiothreitol (DTT)

-

Perchloric acid (for reaction termination)

-

HPLC system with electrochemical detection

-

-

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.

-

Inhibitor Addition: Add varying concentrations of Ro 41-0960 or vehicle control to the tubes.

-

Enzyme Addition: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.[2]

-

Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.[2]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[2]

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.[2]

-

Analysis: Centrifuge the samples and analyze the supernatant by HPLC to quantify the formation of the methylated product.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Ro 41-0960 compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radiometric In Vitro COMT Inhibition Assay

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a catechol substrate.[4]

-

Objective: To determine the IC50 value of Ro 41-0960 using a radiometric method.

-

Materials:

-

Recombinant human COMT

-

Catechol substrate (e.g., dopamine)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Ro 41-0960

-

Assay buffer (e.g., phosphate (B84403) buffer with MgCl2)

-

2N HCl (for reaction termination)

-

Scintillation cocktail

-

-

Procedure:

-

Serial Dilution: Prepare serial dilutions of Ro 41-0960 in the assay buffer.

-

Assay Plate Preparation: To a 96-well microplate, add the serially diluted Ro 41-0960 or vehicle.

-

Enzyme Addition: Add the COMT enzyme solution to each well and pre-incubate for 15 minutes at 37°C.[4]

-

Reaction Initiation: Add a mixture of the catechol substrate and [³H]-SAM to initiate the reaction.[4]

-

Incubation: Incubate the plate for 30 minutes at 37°C.[4]

-

Reaction Termination: Stop the reaction by adding 2N HCl.[4]

-

Measurement: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[4]

-

Data Analysis: Determine the percentage of inhibition for each concentration and calculate the IC50 value as described in the HPLC-based assay.

-

In Vivo and Cell-Based Effects

-

Neuroprotective Effects: In primary rat rostral mesencephalic tegmentum cultures, Ro 41-0960 demonstrated neuroprotective properties by preventing L-DOPA-induced dopaminergic neuron loss with an EC50 of 0.1 µM.[1]

-

Effects on Neurotransmitter Levels: In rats, administration of Ro 41-0960 (30 mg/kg, i.p.) led to an increase in striatal dopamine and DOPAC levels, while reducing the levels of the L-DOPA metabolite 3-OMD.[1] Chronic systemic administration in rats produced a significant increase in intracellular dopamine levels and a strong reduction in the striatal content of HVA.[13]

-

Modulation of Estrogen-Mediated Effects: In the Eker rat model of uterine fibroids, Ro 41-0960 treatment arrested growth and shrunk uterine fibroids.[14] This effect was associated with an increased urinary 2-hydroxy E2/16-hydroxy E2 ratio, increased p53 mRNA and TUNEL positivity, and decreased PARP1, PCNA, and cyclin D1 proteins.[14][15]

-

Norepinephrine Retention: In CHO cells expressing the norepinephrine transporter (NET), Ro 41-0960 potently increased the retention of [3H]-norepinephrine with an EC50 of 23 ± 5 nM, demonstrating its effectiveness in preventing the intracellular metabolism of catecholamines.[9]

Conclusion

Ro 41-0960 is a well-characterized, potent, and selective inhibitor of catechol-O-methyltransferase.[1][2] Its core mechanism of action, the blockade of catechol O-methylation, has profound and predictable effects on the metabolic pathways of key endogenous catechol compounds, including neurotransmitters and estrogens.[2] The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar molecules. The visualization of the affected pathways offers a clear conceptual framework for understanding the downstream consequences of COMT inhibition by Ro 41-0960. While its primary target is well-defined, researchers should remain aware of potential off-target effects, particularly at higher concentrations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US8877795B2 - Identification of stabilizers of multimeric proteins - Google Patents [patents.google.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Towards non-surgical therapy for uterine fibroids: catechol-O-methyl transferase inhibitor shrinks uterine fibroid lesions in the Eker rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ro 41-0960: A Comprehensive Technical Overview of a Selective COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a synthetic, potent, and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3] As a nitrocatechol derivative, it plays a significant role in modulating the metabolic pathways of catecholamines and catechol estrogens.[1][4] This technical guide provides an in-depth analysis of the function, mechanism of action, and pharmacological profile of Ro 41-0960. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

Ro 41-0960 exerts its primary pharmacological effect by reversibly inhibiting COMT.[2][4] The COMT enzyme is crucial for the metabolic degradation of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine.[5] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol substrate.[2][4] By binding to the catalytic site of COMT, Ro 41-0960 blocks this methylation process.[1] This inhibition leads to an accumulation of catecholamine neurotransmitters and catechol estrogens, thereby potentiating their downstream signaling effects.[4][5]

Quantitative Pharmacological Data

The potency and efficacy of Ro 41-0960 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Ro 41-0960

| Parameter | Value | Species/System | Reference |

| IC50 | 5-42 nM | Human mammary tissue cytosol | [4] |

| IC50 | 46.1 nM | Not specified | [4] |

| Ki | 2.9 nmol | Dog pancreas | [4] |

| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss) | [1] |

| EC50 | 23 ± 5 nM | CHO cells expressing NET | [4] |

| EC50 | 22.98 µM | Cardiac sarcoplasmic reticulum (SERCA2a + PLB) (Increased Ca²⁺ affinity) | [1] |

Table 2: In Vivo Efficacy of Ro 41-0960

| Parameter | Value | Species/System | Effect | Reference |

| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [4] |

| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [4] |

Key Signaling Pathways Affected by Ro 41-0960

The primary signaling pathway influenced by Ro 41-0960 is the catecholamine metabolic pathway. By inhibiting COMT, it directly alters the levels of dopamine and its metabolites.

Figure 1. Dopamine metabolic pathway and the inhibitory action of Ro 41-0960.

In the context of cancer, particularly hormone-dependent cancers, Ro 41-0960 affects estrogen metabolism. It prevents the detoxification of catechol estrogens, which can lead to increased DNA damage in cancer cells.[1]

Figure 2. Estrogen metabolism pathway and the impact of Ro 41-0960.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol outlines a general method for determining the IC50 value of Ro 41-0960.[6]

Materials:

-

96-well microplate

-

Assay buffer

-

Ro 41-0960 (and other inhibitors for comparison)

-

COMT enzyme solution

-

Catechol substrate (e.g., L-DOPA)

-

S-adenosyl-L-methionine (SAM)

-

Stop solution (e.g., acidic solution)

-

Microplate reader

-

High-performance liquid chromatography (HPLC) system (optional)

Procedure:

-

To each well of a 96-well plate, add the assay buffer.

-

Add varying concentrations of Ro 41-0960 (or vehicle control).

-

Add the COMT enzyme solution and pre-incubate for a specified time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the catechol substrate and SAM.

-

Incubate the reaction mixture at 37°C for a time that ensures the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution.

-

Quantify the amount of the O-methylated product formed using HPLC, spectrophotometry, or a fluorescence-based assay.

-

Measure the signal using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 3. Workflow for an in vitro COMT inhibition assay.

In Vivo Assessment of Dopamine Metabolism in Rats

This protocol describes a method to assess the effect of Ro 41-0960 on L-DOPA-induced changes in dopamine metabolites in rats.[1][7]

Materials:

-

Male Wistar rats

-

Ro 41-0960

-

L-DOPA/Carbidopa solution

-

Vehicle solution

-

Intraperitoneal (i.p.) injection supplies

-

Tissue homogenization equipment

-

HPLC with electrochemical detection

Procedure:

-

Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle to the rats.

-

After 30 minutes, administer L-DOPA/Carbidopa (e.g., 50:50 mg/kg, i.p.) or vehicle.

-

One hour after the second injection, euthanize the rats and collect brain tissue (e.g., striatum) and plasma.

-

Homogenize the brain tissue in an appropriate buffer.

-

Analyze the levels of dopamine, DOPAC, HVA, and 3-OMD in the tissue homogenates and plasma using HPLC with electrochemical detection.

-

Compare the metabolite levels between the different treatment groups to determine the effect of Ro 41-0960.

Therapeutic and Research Applications

Ro 41-0960 has been investigated for its therapeutic potential in several areas:

-

Parkinson's Disease: By preventing the peripheral degradation of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[2][4] This makes it a potential adjunct therapy for Parkinson's disease.[5] It has also been shown to attenuate L-DOPA-induced toxicity in mesencephalic dopamine neurons.[3]

-

Cancer: In models of hormone-dependent cancers, such as breast cancer and uterine fibroids, Ro 41-0960's inhibition of COMT leads to an accumulation of catechol estrogens.[1][8] This can induce oxidative stress and apoptosis in cancer cells.[8] Studies in the Eker rat model have shown that Ro 41-0960 can shrink uterine fibroid lesions.[9][10]

-

Neuroscience Research: As a selective COMT inhibitor, Ro 41-0960 is a valuable research tool for studying the role of COMT in various physiological and pathological processes, particularly in the context of dopaminergic signaling.[5]

Limitations and Future Directions

While Ro 41-0960 has demonstrated efficacy in preclinical models, its translation to clinical use has been limited. One study using [18F]-labeled Ro 41-0960 in baboons and mice showed negligible uptake in the brain, suggesting it may not effectively cross the blood-brain barrier.[11] This raises questions about the mechanism of its central pharmacological effects.[11] However, high uptake was observed in peripheral organs with high COMT activity, such as the kidneys.[11]

Future research should focus on direct comparative studies with other COMT inhibitors to better delineate its efficacy and safety profile. Further investigation into its blood-brain barrier permeability and the mechanisms underlying its observed central effects is also warranted.

Conclusion

Ro 41-0960 is a potent and selective COMT inhibitor with a well-defined mechanism of action. Its ability to modulate catecholamine and catechol estrogen metabolism has significant implications for the treatment of Parkinson's disease and certain types of cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar molecules. The visualization of the affected pathways provides a clear conceptual framework for understanding the downstream consequences of COMT inhibition by Ro 41-0960.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of L-Dopa and the catechol-O-methyltransferase inhibitor Ro 41-0960 on sulfur amino acid metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ro 41-0960 solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 41-0960: A Technical Guide to a Potent and Selective COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, with the chemical name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a high-potency, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT).[1][2][3] As a second-generation nitrocatechol derivative, it has demonstrated significant utility as a research tool for investigating the roles of COMT in the metabolism of catecholamines and catechol estrogens.[3][4] Its ability to prevent the methylation of key neurotransmitters like dopamine (B1211576) and the precursor L-DOPA has positioned it as a compound of interest in neuropharmacology, particularly in the context of Parkinson's disease.[5][6][7] Furthermore, its influence on estrogen metabolism has opened avenues for its investigation in other therapeutic areas, such as uterine fibroids.[7][8] This technical guide provides an in-depth overview of the core pharmacology of Ro 41-0960, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and its impact on relevant signaling pathways.

Core Mechanism of Action

Ro 41-0960 exerts its pharmacological effects by directly and selectively binding to the catalytic site of the COMT enzyme.[1][4] COMT is a crucial enzyme that catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its catechol substrates.[5] By competitively and reversibly inhibiting this enzymatic reaction, Ro 41-0960 effectively blocks the metabolic degradation of a wide range of endogenous and exogenous catechol compounds.[1][9] This leads to an accumulation of the primary substrates and a corresponding decrease in their O-methylated metabolites, thereby modulating their biological activity.[1][5] The nitrocatechol moiety of Ro 41-0960 is a key structural feature that contributes to its high-affinity binding to the COMT active site.[3]

Quantitative Inhibitory Data

The potency of Ro 41-0960 as a COMT inhibitor has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative perspective on its efficacy.

Table 1: In Vitro and Cellular Inhibitory Potency of Ro 41-0960

| Parameter | Value | Species/System | Substrate | Reference |

| IC50 | 5 - 42 nM | Human mammary tissue cytosols | 2- and 4-hydroxyestradiol | [10][11] |

| IC50 | ~50 nM | Not specified | Not specified | [4] |

| IC50 | 12 ± 9 nM | Recombinant Human COMT | Not specified | [10] |

| IC50 | 46.1 nM | Not specified | Not specified | [10] |

| IC50 | ~40 nM | Rat Liver COMT | Not specified | [3] |

| EC50 | 23 ± 5 nM | Chinese Hamster Ovary (CHO) cells | Norepinephrine | [11] |

| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (Neuroprotection against L-DOPA induced toxicity) | L-DOPA | [5] |

Note: The wide range of IC50 values observed in human mammary tissues is attributed to significant interindividual variations in COMT activity.[11]

Table 2: In Vivo Efficacy of Ro 41-0960

| Parameter | Value | Species/Model | Effect | Reference |

| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | |

| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | |

| Dose | 30 mg/kg, i.p. | Reserpinized rats | Potentiated L-DOPA induced reversal of akinesia | [3] |

Table 3: Selectivity Profile of Ro 41-0960

| Off-Target | Effect | Concentration | Reference |

| Monoamine Oxidase A (MAO-A) | No significant activity | Not specified | [4] |

| Monoamine Oxidase B (MAO-B) | No significant activity | Not specified | [4] |

| Phenolsulphotransferases (PST) | No significant activity | Not specified | [4] |

| Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) | Activation (increases Ca²⁺ affinity) | EC50 of 22.98 µM | [5][10] |

Signaling Pathways

The primary consequence of COMT inhibition by Ro 41-0960 is the significant modulation of catecholamine and catechol estrogen metabolic pathways.

Dopamine Metabolism

In the context of neuropharmacology, particularly for Parkinson's disease, the effect of Ro 41-0960 on L-DOPA and dopamine metabolism is of paramount importance.[5][7] By inhibiting COMT, Ro 41-0960 prevents the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD).[6][7] This action increases the bioavailability of L-DOPA, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain.[6][7] Centrally, Ro 41-0960 also inhibits the degradation of dopamine to 3-methoxytyramine (3-MT) and its metabolite, homovanillic acid (HVA).[5]

References

- 1. benchchem.com [benchchem.com]

- 2. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Ro 41-0960: A Technical Guide on its Discovery, Mechanism, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, chemically known as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to Ro 41-0960. It is designed to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug development. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound's pharmacological profile and its applications in research.

Discovery and History

Ro 41-0960 was developed in the late 1980s as part of a research initiative by Hoffmann-La Roche.[4] The program aimed to create a new generation of potent, selective, and centrally-acting COMT inhibitors.[4] The primary goal was to enhance the therapeutic efficacy of Levodopa (L-DOPA) for Parkinson's disease by preventing its breakdown in the peripheral tissues.[4] This research built upon earlier "first-generation" COMT inhibitors, with the objective of improving their pharmacological characteristics.[2][4] Ro 41-0960 is structurally similar to tolcapone (B1682975) (Ro 40-7592), another COMT inhibitor that has been clinically approved.[4]

Mechanism of Action

The principal mechanism of action of Ro 41-0960 is the potent and selective inhibition of Catechol-O-methyltransferase (COMT).[5][6] COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine (B1211576), and catechol estrogens.[5][7] Ro 41-0960 binds to the catalytic site of COMT, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[6][7] This inhibition leads to an accumulation of catecholamines and catechol estrogens, which forms the basis of its therapeutic and experimental uses.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for Ro 41-0960 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT

| Parameter | Value | Species/System | Reference |

| IC50 | 5-42 nM | Human mammary tissue | [7] |

| IC50 | 46.1 nM | Recombinant COMT | [7] |

| EC50 | 23 ± 5 nM | CHO cells expressing NET | [6] |

| Ki | 2.9 nmol | Dog pancreas | [6] |

Table 2: In Vivo Efficacy of Ro 41-0960

| Parameter | Value | Species/System | Effect | Reference |

| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [6] |

| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [6] |

Table 3: Off-Target Interactions of Ro 41-0960

| Target | Parameter | Value | Method | Comments | Reference |

| SERCA2a | EC50 | 22.98 µM | Ca-ATPase activity assay | Activation (increases Ca²⁺ affinity); specific to SERCA2a-PLB complex | [8][9] |

| Transthyretin (TTR) | Kd1 | 15 nM | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites | [8] |

| Transthyretin (TTR) | Kd2 | 2000 nM | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites | [8] |

| Transthyretin (TTR) | Kd | 184.5 ± 26.5 nM | Isothermal Titration Calorimetry (ITC) | [10] |

Signaling Pathways and Experimental Workflows

Catecholamine Metabolism Pathway

Ro 41-0960's primary effect is on the catecholamine metabolic pathway. By inhibiting COMT, it prevents the degradation of catecholamines like dopamine and the conversion of L-DOPA to 3-O-methyldopa (3-OMD).[5][6] This leads to increased bioavailability of L-DOPA for conversion to dopamine in the brain.[6]

Figure 1: Inhibition of L-DOPA metabolism by Ro 41-0960.

Estrogen Metabolism Pathway

Ro 41-0960 also impacts the metabolism of estrogens by inhibiting the O-methylation of catechol estrogens, such as 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2).[6] This can lead to an accumulation of catechol estrogens, which may increase the risk of DNA damage.[5]

Figure 2: Modulation of estrogen metabolism by Ro 41-0960.

General Experimental Workflow for In Vivo Studies

A typical workflow for assessing the in vivo efficacy of Ro 41-0960 in a preclinical model of Parkinson's disease is outlined below.

Figure 3: General workflow for in vivo efficacy studies.

Detailed Experimental Protocols

In Vivo: Reserpine-Induced Akinesia in Rats

This model is utilized to evaluate the potential of compounds to alleviate motor deficits akin to those observed in Parkinson's disease.

-

Animals: Male Sprague-Dawley rats.

-

Reagents:

-

Ro 41-0960

-

L-DOPA

-

Carbidopa

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Procedure:

-

Induce akinesia by administering reserpine to the rats.

-

After a set period to allow for the development of motor deficits, administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle.[11][12]

-

One hour following the administration of the COMT inhibitor, administer L-DOPA/carbidopa (e.g., 50:50 mg/kg, i.p.).[11][12]

-

Assess locomotor activity one hour after the L-DOPA/carbidopa administration using an automated activity monitoring system.[12]

-

-

Data Analysis:

-

Record and compare locomotor activity counts between different treatment groups.

-

Calculate the percentage potentiation of the L-DOPA/carbidopa effect by Ro 41-0960.

-

In Vitro: COMT Inhibition Assay

This assay determines the inhibitory potency of Ro 41-0960 on COMT activity.

-

Materials:

-

Recombinant COMT enzyme

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

A catechol substrate (e.g., epinephrine)

-

Ro 41-0960 at various concentrations

-

Assay buffer

-

Detection reagents

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, COMT enzyme, and the catechol substrate.

-

Add Ro 41-0960 at a range of concentrations to the reaction mixture.

-

Initiate the reaction by adding SAM.

-

Incubate the mixture at a controlled temperature for a specific duration.

-

Stop the reaction.

-

Measure the amount of the methylated product formed using a suitable detection method (e.g., HPLC or a fluorescence-based assay).

-

-

Data Analysis:

-

Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT that has been instrumental in advancing the understanding of catecholamine and catechol estrogen metabolism.[2] Its established inhibitory profile makes it a valuable tool for in vitro and in vivo research. Preclinical studies have demonstrated its potential therapeutic utility in conditions such as Parkinson's disease and uterine fibroids.[2][5] While questions remain regarding its brain penetration, Ro 41-0960 continues to be a compound of significant interest for both fundamental scientific inquiry and the development of novel therapeutic strategies.[2][13]

References

- 1. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8877795B2 - Identification of stabilizers of multimeric proteins - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ro 41-0960: Chemical Structure, Properties, and Experimental Protocols

Introduction

Ro 41-0960, known chemically as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-methanone, is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1] COMT plays a critical role in the metabolism of catecholamines, including the neurotransmitters dopamine, norepinephrine (B1679862), and epinephrine. By inhibiting COMT, Ro 41-0960 increases the bioavailability of these crucial signaling molecules, making it a valuable tool in neuropharmacology research and a compound of interest for therapeutic development, particularly in the context of Parkinson's disease.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and detailed experimental protocols related to Ro 41-0960.

Chemical Structure and Physicochemical Properties

Ro 41-0960 is a synthetic compound belonging to the benzophenone (B1666685) class.[1] Its structure is characterized by a 3,4-dihydroxy-5-nitrophenyl group linked to a 2-fluorophenyl group via a ketone bridge.[1]

| Property | Value |

| IUPAC Name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone |

| Synonyms | 2'-Fluoro-3,4-dihydroxy-5-nitrobenzophenone |

| CAS Number | 125628-97-9 |

| Molecular Formula | C₁₃H₈FNO₅ |

| Molecular Weight | 277.21 g/mol [5] |

| Appearance | Light yellow to yellow solid[4] |

| SMILES | O=C(C1=CC(--INVALID-LINK--=O)=C(C(O)=C1)O)C2=CC=CC=C2F[4] |

| InChI | InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H[5] |

| Solubility | DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 0.2 mg/mL[6] |

Pharmacological Properties

The primary pharmacological action of Ro 41-0960 is the potent and selective inhibition of COMT.[1][5][7] This inhibition is reversible and occurs through binding to the catalytic site of the enzyme, thereby preventing the methylation of catechol substrates.[3][8]

Quantitative Pharmacological Data

The inhibitory potency of Ro 41-0960 has been determined in various in vitro and in vivo systems.

Table 1: In Vitro Inhibitory Potency of Ro 41-0960

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 5 - 42 nM | Human mammary tissue cytosol | [3][5][7] |

| IC₅₀ | ~50 nM | Not specified | [5] |

| EC₅₀ | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (prevention of L-DOPA induced neurotoxicity) | [1] |

| EC₅₀ | 23 nM | CHO cells expressing norepinephrine transporter (for increased norepinephrine retention) | [8] |

Table 2: In Vivo Efficacy of Ro 41-0960

| Parameter | Dosage | Animal Model | Effect | Reference |

| ED₅₀ | 0.5 mg/kg | Baboon (Liver) | Inhibition of [¹⁸F]Ro 41-0960 uptake | [3] |

| ED₅₀ | <0.01 mg/kg | Baboon (Kidney) | Inhibition of [¹⁸F]Ro 41-0960 uptake | [3] |

| Effective Dose | 30 mg/kg (i.p.) | Reserpinized Rat | Potentiation of L-DOPA/Carbidopa effects | [9] |

| Effective Dose | 150 mg/kg (s.c.) | Eker Rat | Shrinkage of uterine fibroids | [6][9] |

Selectivity Profile

Ro 41-0960 exhibits high selectivity for COMT over other enzymes involved in catecholamine metabolism, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[5] While it is a selective COMT inhibitor, some off-target effects have been noted at higher concentrations, including modulation of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[10][11]

Signaling Pathways and Mechanism of Action

Ro 41-0960's mechanism of action is centered on its ability to inhibit COMT, which has significant downstream effects on catecholamine metabolic pathways.

Caption: Inhibition of catecholamine metabolism by Ro 41-0960.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of Ro 41-0960.

1. Materials:

-

Purified or recombinant COMT enzyme

-

S-adenosyl-L-methionine (SAM) as a methyl donor

-

A catechol substrate (e.g., L-DOPA, dopamine)

-

Ro 41-0960 stock solution (in DMSO)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Detection system (e.g., HPLC with electrochemical detection, radiometric assay)

2. Procedure:

-

Prepare serial dilutions of Ro 41-0960 in the assay buffer.

-

In a microplate, add the COMT enzyme, SAM, and the diluted Ro 41-0960 or vehicle (DMSO).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the catechol substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding acid or placing on ice).

-

Quantify the formation of the methylated product using the chosen detection method.

-

Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: General workflow for an in vitro COMT inhibition assay.

In Vivo Assessment in a Rat Model of Parkinson's Disease

This protocol is based on studies evaluating the ability of Ro 41-0960 to potentiate the effects of L-DOPA.[9]

1. Animals:

-

Male Sprague-Dawley rats.

-

Induce a Parkinsonian-like state using reserpine (B192253) (e.g., 5 mg/kg, s.c., 18 hours prior to testing).

2. Drug Administration:

-

Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle.

-

After a set time (e.g., 30 minutes), administer L-DOPA/carbidopa (e.g., 25/6.25 mg/kg, i.p.).

3. Behavioral Assessment:

-

Measure locomotor activity using an open-field arena or activity monitors.

-

Assess akinesia or catalepsy using standardized behavioral tests (e.g., bar test).

4. Neurochemical Analysis:

-

At the end of the experiment, euthanize the animals and dissect the striatum.

-

Measure levels of dopamine, its metabolites (DOPAC, HVA), and 3-O-methyldopa (3-OMD) using HPLC with electrochemical detection.

5. Data Analysis:

-

Compare behavioral scores and neurochemical levels between the vehicle-treated and Ro 41-0960-treated groups.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.

Conclusion

Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT. Its ability to modulate catecholamine levels has been demonstrated in a variety of in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into its therapeutic applications and its use as a research tool in neuropharmacology and related fields. Researchers are encouraged to consult the cited literature for more specific details and to adapt these methodologies to their specific research questions.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Ro 41-0960: A Comprehensive Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, a nitrocatechol derivative, is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic degradation of catecholamines and catechol estrogens.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of Ro 41-0960, presenting quantitative data on its on-target and off-target activities, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows. While demonstrating high potency for COMT, Ro 41-0960 also exhibits measurable interactions with other proteins, notably the Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) and transthyretin (TTR), which are critical considerations in its experimental application and potential therapeutic development.[4]

Quantitative Selectivity Profile

The selectivity of Ro 41-0960 has been characterized against its primary target, COMT, as well as several off-target enzymes and proteins. The following tables summarize the available quantitative data to provide a clear comparative overview of its activity.

Table 1: On-Target Activity - COMT Inhibition

| Parameter | Value | Species/System | Reference(s) |

| IC50 | 5 - 42 nM | Human Mammary Tissue Cytosol | [1][5] |

| IC50 | ~50 nM | Not specified | [3] |

| IC50 | 46.1 nM | Not specified | [4] |

| IC50 | 12 ± 9 nM | Recombinant Human COMT | [4] |

| EC50 | 23 ± 5 nM | CHO cells expressing NET | [6] |

| Ki | 2.9 nmol | Dog pancreas | [6] |

| ED50 | <0.01 mg/kg | Baboon Kidney (in vivo) | [6] |

| ED50 | 0.5 mg/kg | Baboon Liver (in vivo) | [6] |

Table 2: Off-Target Activity

| Target | Parameter | Value | Comments | Reference(s) |

| SERCA2a | EC50 | 22.98 µM | Activation (increases Ca2+ affinity); specific to SERCA2a-PLB complex. Can be inhibitory at ≥25 µM. | [4][7] |

| Transthyretin (TTR) | Kd1 | 15 nM | Isothermal Titration Calorimetry (ITC); binds with negative cooperativity to two sites. | [4] |

| Transthyretin (TTR) | Kd2 | 2000 nM | Isothermal Titration Calorimetry (ITC); binds with negative cooperativity to two sites. | [4] |

| Transthyretin (TTR) | Kd | 184.5 ± 26.5 nM | Calorimetric Titration. | [8] |

Table 3: Selectivity Against Other Enzymes

| Enzyme | Activity | Comments | Reference(s) |

| Monoamine Oxidase A (MAO-A) | No significant activity | Specific IC50 values are not readily available in the public domain, but it is characterized as a "selective" COMT inhibitor. | [1][3] |

| Monoamine Oxidase B (MAO-B) | No significant activity | Specific IC50 values are not readily available in the public domain, but it is characterized as a "selective" COMT inhibitor. | [1][3] |

| Phenolsulphotransferases (PST) | No significant activity | Specific IC50 values are not readily available in the public domain, but it is characterized as a "selective" COMT inhibitor. | [1][3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by Ro 41-0960 and the logical relationship of its on-target versus off-target activities.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Ro 41-0960 are provided below.

In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol is adapted from methodologies used to determine COMT activity by measuring the formation of a methylated product.

-

Objective: To determine the IC50 value of Ro 41-0960 for COMT inhibition.

-

Materials:

-

Recombinant human COMT

-

S-adenosyl-L-methionine (SAM)

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)

-

Ro 41-0960

-

Tris-HCl buffer (pH 7.4)

-

MgCl2

-

Dithiothreitol (DTT)

-

Stop solution (e.g., Perchloric acid)

-

HPLC system with electrochemical detection

-

-

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.

-

Inhibitor Addition: Add varying concentrations of Ro 41-0960 (or a vehicle control) to the reaction tubes.

-

Enzyme Addition: Add the COMT enzyme solution and pre-incubate for a defined period at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the catechol substrate and SAM.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding ice-cold stop solution.

-

Sample Preparation: Centrifuge the samples to pellet precipitated protein and collect the supernatant.

-

HPLC Analysis: Inject the supernatant into an HPLC system to separate and quantify the methylated product.

-

Data Analysis: Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

-

SERCA2a Ca2+-ATPase Activity Assay (NADH-Coupled)

This protocol describes a common method to measure the ATPase activity of SERCA2a.[1]

-

Objective: To determine the effect of Ro 41-0960 on SERCA2a activity.

-

Materials:

-

Cardiac sarcoplasmic reticulum (SR) microsomes (containing SERCA2a)

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

ATP

-

Calcium chloride (for desired free Ca2+ concentrations)

-

Ro 41-0960

-

Spectrophotometer (340 nm)

-

-

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, and LDH.

-

Microsome Addition: Add the cardiac SR microsomes to the reaction mixture.

-

Compound Addition: Add the test compound (Ro 41-0960) at various concentrations.

-

Calcium Addition: Add CaCl2 to achieve a range of free calcium concentrations.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Data Acquisition: Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by SERCA2a.

-

Data Analysis: Calculate the ATPase activity for each condition and plot the activity against the compound concentration to determine the EC50 or IC50.

-

Transthyretin (TTR) Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) based competition assay to measure the binding of compounds to TTR.[1]

-

Objective: To determine the binding affinity (Kd or IC50) of Ro 41-0960 to TTR.

-

Materials:

-

Recombinant human TTR

-

Fluorescently labeled TTR ligand (probe), e.g., fluorescein-labeled thyroxine (T4)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Ro 41-0960

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Preparation: Prepare a solution of TTR and the fluorescent probe in the assay buffer.

-

Compound Addition: Add the test compound (Ro 41-0960) at various concentrations to the TTR-probe solution in a microplate. Include a control with no competitor.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well. The binding of the test compound to TTR will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

-

Data Analysis: Calculate the percentage of displacement for each concentration of the test compound and determine the Kd or IC50 value.

-

Conclusion

Ro 41-0960 is a highly potent and selective inhibitor of COMT, with activity in the low nanomolar range.[5] This makes it a valuable tool for research in neuropharmacology and drug discovery. However, researchers must be aware of its off-target activities, particularly the modulation of SERCA2a and binding to TTR, which occur at micromolar concentrations.[4] This suggests a significant window of selectivity for COMT. The provided data and protocols offer a comprehensive resource for the informed use of Ro 41-0960 in experimental settings and for the interpretation of resulting data. When designing experiments, it is crucial to consider the potential for these off-target effects, especially at higher concentrations, and in biological systems where SERCA2a and TTR are functionally significant.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US8877795B2 - Identification of stabilizers of multimeric proteins - Google Patents [patents.google.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Vitro Characterization of Ro 41-0960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Ro 41-0960, a potent and selective inhibitor of Catechol-O-methyltransferase (COMT). The information presented herein is intended to support research and development activities by providing detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action

Ro 41-0960 is a synthetic, broad-spectrum nitrocatechol compound that acts as a potent and selective inhibitor of COMT.[1] This enzyme plays a crucial role in the metabolic degradation of catecholamines, such as dopamine (B1211576) and norepinephrine, and catechol estrogens.[2] By binding to the catalytic site of COMT, Ro 41-0960 prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[3] This inhibition leads to an accumulation of these substrates, thereby modulating their downstream signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of Ro 41-0960's in vitro activity, including its potency against its primary target, COMT, and its interactions with known off-target proteins.

Table 1: In Vitro Inhibitory and Activating Potency of Ro 41-0960

| Parameter | Target/System | Value | Species/Assay Condition |

| IC₅₀ | COMT | 5 - 42 nM | Human Mammary Tissue Cytosol[2] |

| COMT | 12 ± 9 nM | Recombinant Human COMT[4] | |

| COMT | 46.1 nM | Not Specified[4] | |

| COMT | ~50 nM | Not specified[2] | |

| EC₅₀ | Increased Norepinephrine Retention | 23 ± 5 nM | CHO cells expressing NET[4] |

| Prevention of L-DOPA induced dopaminergic neuron loss | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures[4] | |

| Increased Ca²⁺ affinity (SERCA2a Activation) | 22.98 µM | Cardiac sarcoplasmic reticulum (SERCA2a + PLB)[4][5] | |

| Kᵢ | COMT | 2.9 nmol | Dog pancreas[4] |

| Kₔ | Transthyretin (TTR) Binding | 15 nM (Kₔ₁) | Isothermal Titration Calorimetry (ITC)[4] |

| Transthyretin (TTR) Binding | 2000 nM (Kₔ₂) | Isothermal Titration Calorimetry (ITC)[4] |

Table 2: Selectivity Profile of Ro 41-0960

| Off-Target Enzyme | Activity | Reference |

| Monoamine Oxidase A (MAO-A) | No significant activity | [2] |

| Monoamine Oxidase B (MAO-B) | No significant activity | [2] |

| Phenolsulphotransferases (PST) | No significant activity | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Ro 41-0960 and provide standardized workflows for relevant in vitro experiments.

Catecholamine Metabolism Pathway

Caption: Inhibition of COMT by Ro 41-0960 blocks the conversion of dopamine and DOPAC to their methylated metabolites.

Catechol Estrogen Metabolism and DNA Damage Pathway

References

Ro 41-0960 and its Binding Affinity to Catechol-O-Methyltransferase (COMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Ro 41-0960 to Catechol-O-Methyltransferase (COMT), a critical enzyme in the metabolic pathway of catecholamines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support research and drug development efforts targeting COMT.

Quantitative Inhibition Data

Ro 41-0960 is a potent and selective inhibitor of COMT.[1] Its inhibitory activity has been quantified across various experimental systems, primarily through the determination of IC50 and EC50 values. While a definitive dissociation constant (Ki) from direct enzyme kinetic studies is not widely available in public literature, the inhibition mechanism is characterized as "tight-binding," indicating a strong and potentially slow-dissociating interaction with the enzyme.[1]

The following table summarizes the key inhibitory potency data for Ro 41-0960 against COMT.

| Parameter | Value | Cell/Tissue Type | Substrate |

| IC50 | 5 - 42 nM | Human mammary tissue cytosols | 2- and 4-hydroxyestradiol |

| EC50 | 23 ± 5 nM | Chinese Hamster Ovary (CHO) cells | Norepinephrine |

Note: The considerable range in IC50 values observed in human mammary tissues highlights significant interindividual variations in COMT activity and sensitivity to inhibitors.[1]

Experimental Protocols

The determination of the binding affinity and inhibitory potency of Ro 41-0960 against COMT involves various in vitro assays. Below are detailed methodologies for two commonly employed experimental protocols.

Radiometric COMT Inhibition Assay

This assay measures the inhibition of COMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate.

Materials:

-

Recombinant human COMT enzyme

-

S-adenosyl-L-methionine ([³H]-SAM)

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

-

Ro 41-0960

-

Reaction buffer (e.g., Tris-HCl)

-

MgCl₂

-

Stop solution (e.g., perchloric acid)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, MgCl₂, and the catechol substrate at a concentration close to its Km value.

-

Inhibitor Addition: Add varying concentrations of Ro 41-0960 to the reaction mixture. A control with no inhibitor is essential.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a brief period (e.g., 5-10 minutes) to facilitate inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the COMT enzyme preparation, followed by the addition of [³H]-SAM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Separation: Separate the radiolabeled methylated product from the unreacted [³H]-SAM using solvent extraction or chromatography.

-

Quantification: Quantify the radioactivity of the product using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Ro 41-0960 and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

HPLC-Based COMT Inhibition Assay

This method quantifies the formation of the methylated product using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[2]

Materials:

-

Recombinant human COMT enzyme

-

S-adenosyl-L-methionine (SAM) (non-radiolabeled)

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)[2]

-

Ro 41-0960

-

Tris-HCl buffer

-

MgCl₂

-

Dithiothreitol (DTT)

-

Perchloric acid (for reaction termination)[2]

-

HPLC system with an electrochemical or fluorescence detector and a C18 column[2]

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and DTT.[2]

-

Inhibitor Addition: Add varying concentrations of Ro 41-0960 (or a vehicle control) to the reaction tubes.[2]

-

Enzyme Addition and Pre-incubation: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.[2]

-

Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.[2]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[2]

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.[2]

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.[2]

-

HPLC Analysis: Inject the supernatant into the HPLC system. Separate and quantify the methylated product of the substrate.[2]

-

Data Analysis: Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Ro 41-0960 and fitting the data to a sigmoidal dose-response curve.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by COMT inhibition and a typical experimental workflow for identifying COMT inhibitors.

References

The Pharmacological Profile of Ro 41-0960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, with the chemical name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3][4][5] As a broad-spectrum nitrocatechol, it demonstrates activity in peripheral tissues.[1][5] Its primary mechanism of action involves the reversible inhibition of COMT, a crucial enzyme in the metabolic degradation of catecholamines and catechol estrogens.[6][7] This inhibition leads to the modulation of dopamine (B1211576) and estrogen levels, making Ro 41-0960 a valuable tool in neuroscience research and a compound of interest for therapeutic applications in conditions such as Parkinson's disease and uterine fibroids.[4][6] This technical guide provides a comprehensive overview of the pharmacological profile of Ro 41-0960, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualization of key signaling pathways.

Core Mechanism of Action: COMT Inhibition

Ro 41-0960 exerts its pharmacological effects by binding to the catalytic site of COMT, thereby preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[6][7] This action blocks the metabolic inactivation of catecholamines like dopamine and L-DOPA, as well as catechol estrogens.[6] The inhibition of COMT by Ro 41-0960 leads to an accumulation of these substrates and a reduction in their O-methylated metabolites, which underlies its therapeutic potential.[6]

Quantitative Pharmacological Data

The potency and efficacy of Ro 41-0960 have been characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT

| Parameter | Value | Species/System | Reference |

| IC50 | 5-42 nM | Human mammary tissue cytosol | [6][7][8][9] |

| IC50 | 12 ± 9 nM | Recombinant Human COMT | [9] |

| IC50 | 46.1 nM | Not specified | [6][7][9] |

| Ki | 2.9 nmol | Dog pancreas | [6] |

Table 2: In Vitro Efficacy of Ro 41-0960

| Parameter | Value | Model System | Effect | Reference |

| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures | Prevention of L-DOPA induced dopaminergic neuron loss | [1][4][10] |

| EC50 | 23 nM | CHO cells expressing NET | Increased norepinephrine (B1679862) retention | [6][7] |

| EC50 | 22.98 µM | Cardiac sarcoplasmic reticulum (SERCA2a + PLB) | Increased Ca²⁺ affinity | [1][11][12] |

Table 3: In Vivo Efficacy of Ro 41-0960

| Parameter | Value | Species/Model | Effect | Reference |

| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [6][13] |

| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [6][13] |

Table 4: Off-Target Binding Affinity of Ro 41-0960

| Target | Parameter | Value | Method | Reference |

| Transthyretin (TTR) | Kd | 184.5 ± 26.5 nM | Isothermal Titration Calorimetry (ITC) | [14] |

| Transthyretin (TTR) | Kd | 15 nM (Kd1), 2000 nM (Kd2) | Isothermal Titration Calorimetry (ITC) | [9] |

Key Signaling Pathways and Experimental Workflows

The primary signaling pathways affected by Ro 41-0960 are the metabolic pathways of catecholamines and estrogens.

Dopamine Metabolism Pathway

Inhibition of COMT by Ro 41-0960 is particularly relevant in the context of Parkinson's disease. By preventing the O-methylation of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[6] This leads to increased striatal levels of dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), while reducing 3-OMD levels.[1][4][10][15]

Estrogen Metabolism and Cancer Signaling

Ro 41-0960 also impacts estrogen metabolism by inhibiting the O-methylation of catechol estrogens (e.g., 4-hydroxyestradiol (B23129) or 4-OHE2).[1] This can lead to an accumulation of catechol estrogens, which can be oxidized to quinones. These reactive molecules can cause DNA damage, a contributing factor to carcinogenesis.[16] In some cancer models, this accumulation leads to increased oxidative stress, activation of p53 and PARP1, and ultimately apoptosis, while downregulating cell proliferation markers like PCNA and Cyclin-D1.[3][16][17]

General Experimental Workflow for In Vivo Efficacy Assessment

A common experimental design to assess the in vivo efficacy of COMT inhibitors like Ro 41-0960 involves using rodent models of Parkinson's disease, such as the reserpine-induced akinesia model.[15][18]

Detailed Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol is designed to determine the IC50 value of Ro 41-0960 against COMT.[8]

-

Materials: Recombinant COMT enzyme, Ro 41-0960, a suitable catechol substrate (e.g., epinephrine), S-adenosyl-L-methionine (SAM), assay buffer, 96-well plate, plate reader.

-

Procedure:

-

Prepare serial dilutions of Ro 41-0960 in the assay buffer.

-

In a 96-well plate, add the assay buffer, a specific concentration of the inhibitor (or vehicle control), and the COMT enzyme solution.

-

Pre-incubate the plate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the catechol substrate and SAM.

-

Incubate the reaction for a defined period at 37°C.

-

Terminate the reaction.

-

Measure the product formation using a suitable detection method (e.g., HPLC or a fluorescence-based assay).

-

Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Apoptosis Assay

This protocol is for quantifying apoptosis in cancer cells treated with Ro 41-0960 using flow cytometry.[16]

-

Materials: Cancer cell line (e.g., MCF-7), cell culture medium, Ro 41-0960, Annexin V-FITC and Propidium Iodide (PI) staining kit, flow cytometer.

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of Ro 41-0960 for a specified time.

-

Harvest both floating and adherent cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

In Vivo Reserpine-Induced Akinesia Model in Rats

This protocol assesses the ability of Ro 41-0960 to potentiate the effects of L-DOPA.[4][10][15][18]

-

Animals: Adult male rats.

-

Procedure:

-

Induce akinesia by administering reserpine.

-

Divide the animals into treatment groups: vehicle, L-DOPA/carbidopa, and Ro 41-0960 in combination with L-DOPA/carbidopa.

-

Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) followed by L-DOPA/carbidopa.[4][10][15]

-

Measure locomotor activity at specified time points using an automated activity monitoring system.

-

At the end of the experiment, collect brain tissue (striatum) for neurochemical analysis of dopamine, DOPAC, and 3-OMD levels by HPLC.

-

Pharmacokinetics and Brain Penetration

While Ro 41-0960 is classified as a broad-spectrum COMT inhibitor, positron emission tomography (PET) studies in baboons using [18F]-labeled Ro 41-0960 have shown negligible uptake in the brain.[19] The brain-to-plasma ratio of the radiotracer was very low, suggesting that the majority of the signal detected in the brain was from the compound within cerebral blood vessels rather than the brain tissue itself.[19] However, high uptake was observed in peripheral organs with high COMT activity, such as the kidneys and liver.[13][19] These findings suggest that the central pharmacological effects of Ro 41-0960 may be limited due to poor brain penetration.[19]

Therapeutic Potential and Research Applications

-

Parkinson's Disease: By potentiating the effects of L-DOPA, Ro 41-0960 has been investigated as a potential adjunct therapy for Parkinson's disease.[3][4][6]

-

Uterine Fibroids: In the Eker rat model of uterine fibroids, Ro 41-0960 treatment resulted in a significant reduction in fibroid volume, potentially through the modulation of estrogen metabolism and induction of apoptosis.[4][17]

-

Cancer Research: The ability of Ro 41-0960 to modulate catechol estrogen metabolism and induce apoptosis in cancer cells makes it a valuable tool for studying estrogen-related cancers.[1][16]

-

Neuroscience Research: As a selective COMT inhibitor, Ro 41-0960 is widely used in research to investigate the role of COMT in various physiological and pathological processes, particularly in dopaminergic signaling pathways.[3]

Conclusion

Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT. Its ability to modulate the metabolic pathways of catecholamines and catechol estrogens has been demonstrated in numerous in vitro and in vivo studies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. The visualization of the affected signaling pathways offers a clear conceptual framework for understanding the downstream consequences of COMT inhibition by Ro 41-0960. While its clinical development has been limited, Ro 41-0960 remains an invaluable research tool for elucidating the role of COMT in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Ro 41-0960 | CAS 125628-97-9 | Cayman Chemical | Biomol.com [biomol.com]

- 11. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PET studies of peripheral catechol-O-methyltransferase in non-human primates using [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US8877795B2 - Identification of stabilizers of multimeric proteins - Google Patents [patents.google.com]

- 15. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 41-0960: A Technical Guide for the Study of Catecholamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic degradation of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine.[1][2][3] Its high specificity for COMT makes it an invaluable tool in neuroscience research and a compound of interest for therapeutic development, particularly in conditions associated with dysregulated catecholamine signaling like Parkinson's disease.[2][3] This technical guide provides a comprehensive overview of Ro 41-0960, including its mechanism of action, quantitative data on its inhibitory potency, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action: COMT Inhibition

Ro 41-0960 exerts its pharmacological effects by binding to the catalytic site of COMT.[2][4] This action competitively inhibits the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates.[2][4] The inhibition of COMT by Ro 41-0960 leads to an accumulation of catecholamines and their precursors, such as L-DOPA, while reducing the formation of their O-methylated metabolites like homovanillic acid (HVA) and 3-O-methyldopa (3-OMD).[2][4][5] This modulation of catecholamine metabolism is the foundation of its utility in research and its potential therapeutic applications.[2][5]

Data Presentation: Quantitative Inhibitory Potency

The efficacy of Ro 41-0960 as a COMT inhibitor has been characterized across various in vitro and in vivo systems. The following tables summarize key quantitative data, offering a comparative perspective with other known COMT inhibitors.

Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT

| Parameter | Value | Species/System | Reference |

| IC50 | 0.6 nM | Human COMT | [3] |

| IC50 | 5 - 42 nM | Human Mammary Tissue Cytosol | [1][2][3][4] |

| IC50 | ~40 nM | Rat Liver COMT | [6] |

| IC50 | 46.1 nM | Recombinant COMT | [2][4] |

| Average IC50 | 12 ± 9 nM | Recombinant COMT | [3] |

| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss) | [5][7][8] |

| EC50 | 23 ± 5 nM | CHO cells expressing NET (for [3H]-NE retention) | [2][3] |

| Ki | 2.9 nmol | Dog pancreas | [2] |

Table 2: In Vivo Efficacy of Ro 41-0960

| Parameter | Value | Species/System | Effect | Reference |

| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [2] |

| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [2] |

Table 3: Comparative Inhibitory Potency (IC50) of COMT Inhibitors

| Inhibitor | Target Enzyme | IC50 (nM) | Tissue/Assay Condition | Reference |

| Ro 41-0960 | COMT | 5 - 42 | Human Mammary Tissue Cytosol | [1] |

| Entacapone | COMT | 10 - 160 | Rat Duodenum and Liver | [1] |

| Tolcapone | COMT | 2 - 3 | Rat Brain | [1] |

| Tolcapone | COMT | 773 | Human Liver | [1] |

| Opicapone | COMT | 224 | Not specified | [1] |

Selectivity Profile

A key advantage of Ro 41-0960 is its high selectivity for COMT. Studies have demonstrated that it does not exhibit significant activity against other major enzymes involved in catecholamine metabolism, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), or phenolsulphotransferases (PST).[1]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the application of Ro 41-0960.

Caption: Inhibition of Dopamine Metabolism by Ro 41-0960.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol outlines a general method for determining the in vitro potency (IC50) of Ro 41-0960 in inhibiting COMT activity.[1][9]

Objective: To quantify the inhibitory effect of Ro 41-0960 on COMT enzymatic activity.

Materials:

-

Source of COMT enzyme (e.g., rat liver cytosol, recombinant human COMT)[9]

-

Ro 41-0960

-

A catechol substrate (e.g., L-DOPA, dopamine)[9]

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)[9]

-

96-well plates

-

Incubator (37°C)

-

Reagents and instrumentation for detecting the methylated product (e.g., HPLC with electrochemical detection)[9]

Procedure:

-

Preparation of Reagents:

-

Assay Reaction:

-

To each well of a 96-well plate, add the assay buffer.[1]

-

Add a specific concentration of Ro 41-0960 or vehicle control (e.g., DMSO).[1]

-

Add the COMT enzyme solution and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.[1]

-

Initiate the enzymatic reaction by adding the catechol substrate and SAM.[1]

-

-

Incubation and Termination:

-

Detection and Analysis:

-